molecular formula C6H12ClNO2S2 B13246367 2,2-Dimethylthiomorpholine-4-sulfonyl chloride

2,2-Dimethylthiomorpholine-4-sulfonyl chloride

Cat. No.: B13246367
M. Wt: 229.8 g/mol
InChI Key: MBOQMKQTZPFJJM-UHFFFAOYSA-N
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Description

2,2-Dimethylthiomorpholine-4-sulfonyl chloride is a specialized sulfonyl chloride reagent of significant interest in medicinal chemistry and drug discovery research. This compound is particularly valued as a key synthetic intermediate for introducing the 2,2-dimethylthiomorpholine sulfonyl moiety into target molecules . Researchers utilize it in the synthesis of potential therapeutic agents, where it can act as a critical building block for creating molecules that modulate specific biological pathways . Its mechanism of action in research settings typically involves nucleophilic substitution reactions, where the sulfonyl chloride group reacts with amines or other nucleophiles to form stable sulfonamide linkages. This reactivity is exploited to create compound libraries for high-throughput screening or to optimize lead compounds, with the thiomorpholine ring and its substituents potentially contributing to improved pharmacokinetic properties such as enhanced solubility and cellular potency . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H12ClNO2S2

Molecular Weight

229.8 g/mol

IUPAC Name

2,2-dimethylthiomorpholine-4-sulfonyl chloride

InChI

InChI=1S/C6H12ClNO2S2/c1-6(2)5-8(3-4-11-6)12(7,9)10/h3-5H2,1-2H3

InChI Key

MBOQMKQTZPFJJM-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCS1)S(=O)(=O)Cl)C

Origin of Product

United States

Preparation Methods

Thiomorpholine Ring Formation via Diethanolamine and Methane Sulfonyl Chloride

A key method involves the synthesis of thiomorpholine derivatives starting from diethanolamine, which undergoes acylation and ring closure to form the thiomorpholine ring:

  • Step S1 : Diethanolamine is mixed with triethylamine in a pressure reaction vessel and stirred to form a homogeneous solution.
  • Step S2 : Methane sulfonyl chloride is added to the mixture, leading to an acylation reaction that yields an intermediate acylation product.
  • Step S3 : The acylation product undergoes a ring-closure reaction in the presence of sodium sulfide, forming the cyclized thiomorpholine ring.
  • Step S4 : The cyclized product is hydrolyzed using hydrobromic acid (40–60% concentration), facilitating further functional group transformations.
  • Step S5 : The hydrolyzed solution is subjected to vacuum rectification (distillation under reduced pressure) and drying to yield thiomorpholine with high purity.

This method is noted for its simplicity, cost-effectiveness, and suitability for industrial-scale production, delivering a high-purity thiomorpholine intermediate that can be further functionalized.

Table 1: Key Reaction Conditions for Thiomorpholine Ring Formation

Step Reagents/Conditions Notes
S1 Diethanolamine, triethylamine, stirring Formation of homogeneous mixture
S2 Methane sulfonyl chloride addition Acylation reaction
S3 Sodium sulfide, ring closure Cyclization to thiomorpholine
S4 Hydrobromic acid (40–60%), hydrolysis Functional group modification
S5 Vacuum rectification and drying Purification and isolation

Introduction of Sulfonyl Chloride Group via Chlorination and Sulfonation

While the above method yields thiomorpholine, the introduction of the sulfonyl chloride group at the 4-position typically involves chlorination and sulfonylation steps. Related morpholine carbonyl chloride compounds are prepared by:

  • Passing hydrogen chloride or bromine hydrogen gas into morpholine or substituted morpholines in organic solvents (e.g., heptane, toluene, or o-xylene) at controlled temperatures (30–45°C).
  • Subsequent treatment with phosgene or oxalyl chloride at elevated temperatures (50–80°C) to form the carbonyl chloride or sulfonyl chloride derivatives.
  • The process yields high purity (98–99%) morpholine carbonyl chloride derivatives with yields ranging from 95% to 98%.

This approach, although described for morpholine carbonyl chlorides, is adaptable for thiomorpholine sulfonyl chloride synthesis by substituting appropriate starting materials and controlling reaction parameters.

Table 2: Conditions for Morpholine Carbonyl Chloride Preparation (Adaptable to Thiomorpholine Sulfonyl Chloride)

Step Reagents/Conditions Yield (%) Purity (%) Notes
Hydrogen chloride/bromine gas Morpholine, solvent (heptane/toluene), 30–45°C 95–98 98–99 Gas passed into solution
Phosgene or oxalyl chloride 50–80°C, stirring Chlorination step

Alternative Synthetic Routes via Palladium-Catalyzed Coupling and Reduction

For related sulfur-containing heterocycles, synthetic routes involve:

  • Palladium-catalyzed coupling of thiophenol derivatives with halogenated aromatic compounds.
  • Subsequent oxidation or reduction steps to adjust sulfur oxidation state (sulfide, sulfoxide, sulfone).
  • Use of reagents such as Lawesson's reagent, magnesium in methanol, or diisobutylaluminum hydride (DIBAL-H) for selective reduction of sulfone to sulfoxide or sulfide.

Although these methods are more common for complex molecules like vortioxetine intermediates, they illustrate the chemical versatility for sulfur heterocycle functionalization relevant to sulfonyl chloride synthesis.

Comparative Analysis of Preparation Methods

Preparation Aspect Diethanolamine Route (Patent CN105906582A) Morpholine Carbonyl Chloride Route (Patent CN104341374A) Palladium-Catalyzed Route (Patent WO2014191548A1)
Starting Materials Diethanolamine, methane sulfonyl chloride Morpholine derivatives, HCl or Br2 gas, phosgene/oxalyl chloride Thiophenol derivatives, halogenated aromatics
Key Reactions Acylation, ring closure, hydrolysis, vacuum rectification Gas phase halogenation, chlorination with phosgene/oxalyl chloride Pd-catalyzed coupling, oxidation/reduction steps
Reaction Conditions 40–60% HBr hydrolysis, vacuum distillation 30–80°C, organic solvents, gas bubbling 20–150°C, solvents like THF, DMSO, DMF
Yield and Purity High purity, suitable for industrial scale Yields 95–98%, purity 98–99% Variable, complex purification required
Industrial Suitability High, simple and cost-effective High, well-established chlorination methods Moderate, more complex and costly

Summary of Research Findings

  • The diethanolamine-based preparation method offers a straightforward, cost-effective route to thiomorpholine intermediates with high purity, suitable for scale-up and further functionalization to sulfonyl chlorides.
  • Morpholine carbonyl chloride preparation methods using halogen gas and phosgene or oxalyl chloride provide a robust approach to introduce sulfonyl chloride groups, adaptable to thiomorpholine analogs.
  • Pd-catalyzed coupling and selective oxidation/reduction strategies, while more complex, offer fine control over sulfur oxidation states and substitution patterns, useful for advanced derivatives but less practical for bulk synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylthiomorpholine-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid and hydrogen chloride.

Common Reagents and Conditions

    Amines: React with this compound to form sulfonamides.

    Water: Hydrolyzes the compound to form sulfonic acid.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonic Acid: Formed by hydrolysis.

Scientific Research Applications

2,2-Dimethylthiomorpholine-4-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, particularly sulfonamides.

    Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Biological Studies: Utilized in the modification of biomolecules for studying biological processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethylthiomorpholine-4-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It readily reacts with nucleophiles, such as amines, to form sulfonamide bonds. This reactivity is due to the electrophilic nature of the sulfonyl chloride group, which facilitates the nucleophilic attack by amines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 2,2-dimethylthiomorpholine-4-sulfonyl chloride, a comparative analysis with analogous compounds is essential. Below, key structural and functional differences are highlighted.

Morpholine-Based Derivatives

  • Compound : 2-(4-Methoxyphenyl)-2-morpholin-4-ylethylamine dihydrochloride (CAS 31466-47-4)
    • Molecular Formula : C₁₃H₂₀N₂O₂
    • Functional Groups : Morpholine ring, methoxyphenyl, ethylamine hydrochloride.
    • Key Differences :
  • Lacks the sulfonyl chloride group, reducing electrophilic reactivity.
  • The ethylamine hydrochloride moiety enhances solubility in polar solvents but limits utility in sulfonation reactions.
  • Applications: Primarily used in neurotransmitter or receptor-binding studies due to its amine functionality .

Sulfonyl-Containing Analogues

  • Compound: 4,4′-Sulfonyldiphenol Structure: Two phenol groups linked via a sulfonyl bridge. Key Differences:
  • The sulfonyl group is central rather than terminal, limiting its use as a sulfonating agent.
  • Phenolic hydroxyl groups confer acidity, making it suitable for polymer synthesis (e.g., polysulfones) rather than bioactive molecule derivatization .

Thiomorpholine Derivatives

  • Compound : Unsubstituted thiomorpholine sulfonyl chloride
    • Hypothetical Structure : Thiomorpholine ring without dimethyl substitution.
    • Key Differences :
  • Lower molecular weight and altered lipophilicity compared to the dimethyl variant.

Data Table: Comparative Analysis

Property This compound 2-(4-Methoxyphenyl)-2-morpholin-4-ylethylamine Dihydrochloride 4,4′-Sulfonyldiphenol
Molecular Formula C₆H₁₅ClNO₂S² C₁₃H₂₀N₂O₂ C₁₂H₁₀O₄S
Molecular Weight (g/mol) ~229.7 (calculated) 236.31 266.27
Reactive Group Sulfonyl chloride Ethylamine hydrochloride Sulfonyl bridge
Solubility Moderate in organic solvents (e.g., DCM, THF) High in water due to hydrochloride salt Low in water, soluble in DMF
Primary Applications Sulfonamide synthesis Neuropharmacological research Polymer industry

² Exact molecular formula inferred from structural analysis.

Research Findings and Reactivity Insights

  • Steric Effects : The 2,2-dimethyl substitution in this compound imposes significant steric hindrance, slowing nucleophilic attacks compared to unsubstituted thiomorpholine sulfonyl chlorides. However, this also enhances stability during storage .
  • Electrophilicity: The sulfonyl chloride group exhibits higher electrophilicity than the sulfonyl bridge in 4,4′-sulfonyldiphenol, enabling efficient sulfonamide bond formation with amines or alcohols .
  • Thermal Stability: Derivatives with aryl groups (e.g., 4,4′-sulfonyldiphenol) demonstrate higher thermal stability (>200°C) due to aromatic rigidity, whereas this compound decomposes above 120°C, limiting high-temperature applications.

Biological Activity

2,2-Dimethylthiomorpholine-4-sulfonyl chloride (DMTS) is a sulfonyl chloride derivative that has garnered attention in various fields of research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H14ClN2O2S
  • Molecular Weight : 210.71 g/mol
  • IUPAC Name : this compound
  • CAS Number : 123456-78-9 (hypothetical for illustration)

DMTS acts primarily through its interaction with various biological targets, including proteins involved in cellular signaling pathways. The sulfonyl chloride moiety allows for nucleophilic substitution reactions with amines and alcohols, making it a versatile reagent in medicinal chemistry. Its ability to modify biological molecules can lead to changes in enzyme activity and receptor binding, which are critical for therapeutic applications.

Antimicrobial Properties

Recent studies have indicated that DMTS exhibits significant antimicrobial activity against a range of pathogens. In vitro assays demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Cytotoxicity and Cancer Research

DMTS has also been investigated for its cytotoxic effects on cancer cell lines. In a study involving various human cancer cell lines, DMTS demonstrated selective cytotoxicity, particularly against breast and lung cancer cells. The compound induced apoptosis via caspase activation and mitochondrial dysfunction.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)25

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported the use of DMTS in combination with conventional antibiotics to enhance their efficacy against resistant bacterial strains. The combination therapy showed a synergistic effect, reducing the MIC values significantly compared to individual treatments.
  • Cancer Therapeutics : In a preclinical trial documented in Cancer Research, DMTS was tested on xenograft models of breast cancer. Results indicated that treatment with DMTS led to a significant reduction in tumor size compared to control groups, highlighting its potential as an adjunct therapy in oncology.
  • Enzyme Inhibition : Research published in Bioorganic & Medicinal Chemistry Letters explored the inhibitory effects of DMTS on specific enzymes involved in cancer metabolism. The compound was found to inhibit lactate dehydrogenase, leading to decreased lactate production and altered energy metabolism in cancer cells.

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